Ethyl thiazolidine-4-carboxylate

Drug Discovery Chromatography Membrane Interaction

Ethyl thiazolidine-4-carboxylate (CAS 51977-21-0) is a heterocyclic organic compound with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol. It belongs to the thiazolidine family, a class of sulfur- and nitrogen-containing five-membered rings, and is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
CAS No. 51977-21-0
Cat. No. B1596495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl thiazolidine-4-carboxylate
CAS51977-21-0
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CSCN1
InChIInChI=1S/C6H11NO2S/c1-2-9-6(8)5-3-10-4-7-5/h5,7H,2-4H2,1H3
InChIKeyZRBNETYZYOXTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Thiazolidine-4-carboxylate (CAS 51977-21-0): Procurement Specifications and Baseline Characteristics


Ethyl thiazolidine-4-carboxylate (CAS 51977-21-0) is a heterocyclic organic compound with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol [1]. It belongs to the thiazolidine family, a class of sulfur- and nitrogen-containing five-membered rings, and is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials . The compound is typically supplied as a colorless or pale yellow liquid with a purity of ≥95% or ≥98%, and is often derived from L-cysteine as a chiral starting material .

Why Substituting Ethyl Thiazolidine-4-carboxylate with Generic Analogs Compromises Downstream Applications


While other thiazolidine carboxylates and proline analogs exist, substitution is not chemically or functionally equivalent. The specific ester group (ethyl vs. methyl) and the position of the carboxylate on the thiazolidine ring (4-carboxylate vs. 2-carboxylate) profoundly impact the compound's role as a chiral building block and its subsequent reactivity. For instance, the 4-carboxylate isomer (a proline analog) is a known substrate for proline dehydrogenase, a metabolic pathway not shared by its 2-carboxylate counterpart, directly affecting its utility in medicinal chemistry [1]. Furthermore, the ethyl ester is a critical, defined intermediate in the established synthesis of the immunostimulant drug pidotimod, where a different ester would alter the deprotection and coupling strategy required in the patented process [2].

Quantitative Differentiation of Ethyl Thiazolidine-4-carboxylate (CAS 51977-21-0) Against Structural Analogs


Superior CMC Retention Distinguishes Ethyl 4-Carboxylate from 2-Substituted Analogs

Ethyl thiazolidine-4-carboxylate demonstrates high and specific adsorption on cell membrane stationary phases, a property not observed for all analogs. In cell membrane chromatography (CMC) assays, the compound showed strong retention, whereas its 2-substituted phenyl derivative, 2-(4-chloro-phenyl)-thiazolidine-4-carboxylic acid ethyl ester, was not adsorbed, highlighting a structure-dependent membrane interaction critical for predicting in vivo distribution [1].

Drug Discovery Chromatography Membrane Interaction Pharmaceutical Analysis

Synthetic Yield Benchmark for Methyl Ester Analog Validates High Purity Procurement

A closely related methyl ester analog, methyl (R)-thiazolidine-4-carboxylate, was synthesized with a validated yield of 89.1% under standard esterification conditions (HCl/MeOH, 30°C, 14h) . This high and reproducible yield for the ester class supports the procurement of the ethyl ester (CAS 51977-21-0) at similarly high purities, making it an economically viable and reliable building block for larger-scale synthetic routes compared to less efficient or lower-yielding heterocyclic alternatives.

Process Chemistry Synthetic Yield Intermediate Procurement Cost Efficiency

Metabolic Divergence: 4-Carboxylate Isomer is a Specific Substrate for Proline Dehydrogenase

The 4-carboxylate isomer is a recognized substrate for L-proline dehydrogenase, leading to its metabolic conversion to N-formylcysteine and cysteine, a pathway that is not shared by the 2-carboxylate isomer (thiazolidine-2-carboxylate) [1]. This difference in metabolic handling is a critical factor for researchers developing proline-based therapeutics or studying amino acid metabolism, as it dictates the compound's intracellular fate and potential toxicity.

Medicinal Chemistry Drug Metabolism Enzyme Specificity Proline Analogs

Derivatization Generates Potent GABA Agonist Activity Not Present in the Parent Compound

While the parent ethyl thiazolidine-4-carboxylate is primarily an intermediate, its derivatization into specific spirothiazolidines yields compounds with GABA agonist activity [1]. This is a direct contrast to the weak antimicrobial activity observed for other derivatives and the lack of activity in a leukemia screen, demonstrating that the ethyl 4-carboxylate core can be selectively functionalized to target neurological pathways, a capability not generalizable to all thiazolidine analogs.

Neuroscience GABA Agonist Drug Discovery Structure-Activity Relationship (SAR)

Critical Chiral Intermediate in the Patented Synthesis of Pidotimod

Ethyl (R)-thiazolidine-4-carboxylate (CAS 51977-21-0) is explicitly identified as intermediate (VIII) in a patented synthesis of pidotimod, an immunostimulant drug [1]. The process involves the esterification of L-thiazolidine-4-carboxylic acid with ethanol/SOCl₂, followed by coupling with a protected L-pyroglutamic acid derivative. This specific ethyl ester is essential for the subsequent steps; substituting it with a methyl ester or a different heterocycle would disrupt the optimized, scalable process and the final drug's regulatory profile.

API Synthesis Pharmaceutical Intermediate Immunostimulant Process Patent

Validated Application Scenarios for Ethyl Thiazolidine-4-carboxylate (CAS 51977-21-0) in Research and Industry


Scalable Pharmaceutical Intermediate for Pidotimod API Production

Procure ethyl thiazolidine-4-carboxylate with high purity (≥98%) as a critical and patented intermediate for the large-scale synthesis of the immunostimulant drug pidotimod. The use of this specific chiral ester is mandated by established process chemistry to ensure correct stereochemistry and efficient coupling with N-tert-butoxycarbonyl-L-pyroglutamic acid, which is essential for meeting pharmaceutical quality standards [4].

Lead Optimization in Neuroscience: Developing GABA Agonist Spirothiazolidines

Employ this compound as a core scaffold for designing novel spirothiazolidine derivatives with GABA agonist activity. Literature precedence shows that this specific ethyl ester can be transformed into biologically active molecules with potential in neurological research, providing a validated starting point for medicinal chemistry campaigns targeting GABAergic pathways [4].

Proline Metabolism Studies and Prodrug Design

Utilize ethyl thiazolidine-4-carboxylate as a specific, metabolically active proline analog in biochemical studies. Its recognition and oxidation by L-proline dehydrogenase, leading to the release of cysteine, make it a valuable tool for investigating proline catabolic pathways or for designing prodrugs that rely on intracellular cysteine release [4].

Biochromatography and Membrane Interaction Assays

Leverage the compound's strong and specific adsorption to cell membrane stationary phases in cell membrane chromatography (CMC). This property enables its use as a model analyte for developing and validating CMC methods to study drug-membrane interactions and predict the in vivo distribution behavior of candidate pharmaceuticals [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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